molecular formula C26H20ClNO3 B14181585 2,4-Bis(benzyloxy)-6-chloro-5-phenylpyridine-3-carbaldehyde CAS No. 920744-21-4

2,4-Bis(benzyloxy)-6-chloro-5-phenylpyridine-3-carbaldehyde

Katalognummer: B14181585
CAS-Nummer: 920744-21-4
Molekulargewicht: 429.9 g/mol
InChI-Schlüssel: YYVPCVFCWGUOQZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,4-Bis(benzyloxy)-6-chloro-5-phenylpyridine-3-carbaldehyde is a complex organic compound with a unique structure that includes multiple functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Bis(benzyloxy)-6-chloro-5-phenylpyridine-3-carbaldehyde typically involves multiple steps, starting from simpler organic molecules. One common method involves the alkylation of 2,4-dihydroxybenzaldehyde with benzyl bromide to produce 2,4-bis(benzyloxy)benzaldehyde

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

2,4-Bis(benzyloxy)-6-chloro-5-phenylpyridine-3-carbaldehyde can undergo several types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to a primary alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group would yield 2,4-Bis(benzyloxy)-6-chloro-5-phenylpyridine-3-carboxylic acid, while reduction would yield 2,4-Bis(benzyloxy)-6-chloro-5-phenylpyridine-3-methanol.

Wissenschaftliche Forschungsanwendungen

2,4-Bis(benzyloxy)-6-chloro-5-phenylpyridine-3-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which 2,4-Bis(benzyloxy)-6-chloro-5-phenylpyridine-3-carbaldehyde exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved would depend on the specific context of its use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2,4-Bis(benzyloxy)-6-chloro-5-phenylpyridine-3-carbaldehyde is unique due to its specific combination of functional groups and its potential for diverse chemical reactions. This makes it a valuable compound for various research applications, particularly in the development of new pharmaceuticals and specialty chemicals.

Eigenschaften

CAS-Nummer

920744-21-4

Molekularformel

C26H20ClNO3

Molekulargewicht

429.9 g/mol

IUPAC-Name

6-chloro-5-phenyl-2,4-bis(phenylmethoxy)pyridine-3-carbaldehyde

InChI

InChI=1S/C26H20ClNO3/c27-25-23(21-14-8-3-9-15-21)24(30-17-19-10-4-1-5-11-19)22(16-29)26(28-25)31-18-20-12-6-2-7-13-20/h1-16H,17-18H2

InChI-Schlüssel

YYVPCVFCWGUOQZ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)COC2=C(C(=NC(=C2C3=CC=CC=C3)Cl)OCC4=CC=CC=C4)C=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.